2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride
Overview
Description
2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride is a chemical compound with the molecular formula C5H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride typically involves the reduction of pyrrole derivatives. One common method is the reduction of 2,5-dihydro-1H-pyrrole-2-carboxylates using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions . The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, H2/Pd-C.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Chlorides, bromides.
Scientific Research Applications
2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride can be compared with other similar compounds, such as:
2,5-Dihydro-1H-pyrrole-2-carboxylate: A precursor in the synthesis of the target compound.
2,5-Dihydro-1H-pyrrole-2-carboxylic acid: Another derivative with potential biological activities.
Pyrrole-2-carboxaldehyde: An intermediate in various synthetic pathways.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride (CAS No. 2126160-01-6) is a pyrrole derivative featuring a hydroxymethyl group, which enhances its reactivity and potential biological activity. This compound has garnered attention for its diverse applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound consists of a five-membered aromatic ring with a nitrogen atom and a hydroxymethyl substituent. The hydrochloride form improves solubility, which is crucial for biological studies. The unique structure allows for interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₅H₈ClN₁O |
Molecular Weight | 145.57 g/mol |
Melting Point | Not readily available |
Solubility | Soluble in water |
Antifungal Properties
Research indicates that compounds related to this compound exhibit antifungal activity. For instance, a study on a structurally similar compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate, demonstrated significant antifungal efficacy against Aspergillus fumigatus, with survival rates increasing by 60% in treated mice compared to controls . This suggests that derivatives of pyrrole may possess similar therapeutic potential.
Cytotoxicity and Safety Profile
In vitro studies have shown that certain pyrrole derivatives are non-toxic at higher concentrations. For example, the aforementioned antifungal compound was non-toxic to RAW cells up to a concentration of 312.5 μg/ml, indicating a favorable safety profile compared to traditional antifungal agents like amphotericin B .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. Pyrrole derivatives often act as enzyme inhibitors or receptor modulators:
- Enzyme Interaction : Pyrrole compounds can inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Binding : These compounds may bind to various receptors, influencing signaling pathways crucial for cell survival and proliferation.
Case Studies and Research Findings
- Antifungal Efficacy : A study highlighted the effectiveness of pyrrole derivatives against fungal infections in murine models. The compound's ability to enhance survival rates in infected mice indicates its potential as an antifungal agent .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on cancer cell lines, revealing that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
- Pharmacological Applications : The unique structural attributes of this compound make it a candidate for further exploration in drug development aimed at treating infections and possibly cancer .
Properties
IUPAC Name |
2,5-dihydro-1H-pyrrol-2-ylmethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-4-5-2-1-3-6-5;/h1-2,5-7H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUBYZVCUFUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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